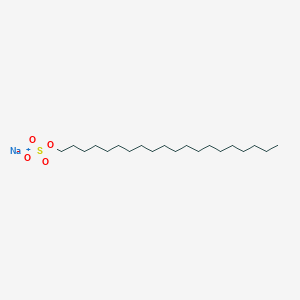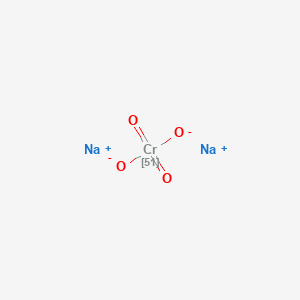
4-Chloro-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indazole derivatives, including 4-Chloro-1H-indazole-3-carboxylic acid, typically involves the reaction of benzaldehyde phenylhydrazones with chloral hydrate and hydroxylamine hydrochloride in acidic medium, leading to N-acetylaminoisonitrosoacetanilide which is then converted into indazole-3-carboxylic acid through treatment with sulfuric acid (Ferrari, Ripa, Ripa, & Sisti, 1989). Additionally, a series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have been synthesized and studied for various biological activities (Corsi, Palazzo, Germani, Scorza Barcellona, & Silvestrini, 1976).
Molecular Structure Analysis
The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, a closely related compound, has been determined, providing insights into the molecular geometry and electronic structure of indazole derivatives. This compound crystallizes in a triclinic space group with specific unit cell parameters, indicating a well-defined molecular arrangement (Hu Yong-zhou, 2008).
Chemical Reactions and Properties
Indazoles can participate in various chemical reactions due to their reactive nitrogen atoms in the heterocyclic ring. For example, nucleophilic substitution reactions on halo esters by 1H-indazole in alkaline solution lead to mixtures of N-1 and N-2 isomers, showcasing the chemical versatility of indazoles (Teixeira, Ramos, Antunes, Curto, Duarte, & Bento, 2006).
Physical Properties Analysis
The physical properties of 4-Chloro-1H-indazole-3-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, can significantly impact their biological activity and drug-likeness. Studies focusing on the crystal structure of related indazole compounds reveal the importance of crystalline polymorphism and its effect on the stability and bioactivity of these molecules (Hu Yong-zhou, 2008).
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- For example, a compound named 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .
-
Synthetic Chemistry
- The synthesis of indazoles has been a topic of interest in recent years .
- Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
-
Material Science
-
Pharmaceutical Industry
-
Chemical Industry
-
Biological Research
-
Organic Synthesis
- Indazoles are used in organic synthesis due to their versatile reactivity . They can undergo various reactions such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
-
Catalysis
-
Biochemistry
-
Pharmacology
-
Chemical Research
-
Biological Studies
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNNSGQMRFCVRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566734 |
Source


|
| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indazole-3-carboxylic acid | |
CAS RN |
10503-10-3 |
Source


|
| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














